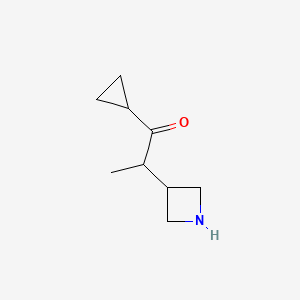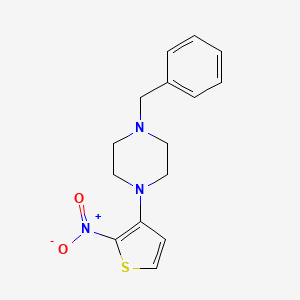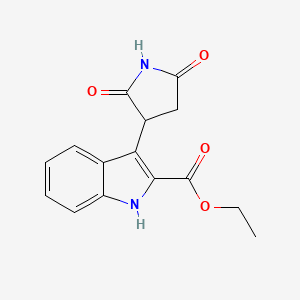
ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole ring, a pyrrolidinone moiety, and an ester functional group, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate typically involves the condensation of indole-2-carboxylic acid with ethyl 3-(2,5-dioxopyrrolidin-3-yl)butanoate under acidic or basic conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the ester group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indole derivatives or esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester and pyrrolidinone groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares the pyrrolidinone moiety but differs in the presence of a butanoate group instead of an indole ring.
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide: Contains a similar pyrrolidinone structure but has a cyclopentene ring and a carboxamide group.
The uniqueness of this compound lies in its combination of the indole ring and the pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(20)13-12(9-7-11(18)17-14(9)19)8-5-3-4-6-10(8)16-13/h3-6,9,16H,2,7H2,1H3,(H,17,18,19) |
Clave InChI |
WLPUYXJMVJWTPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
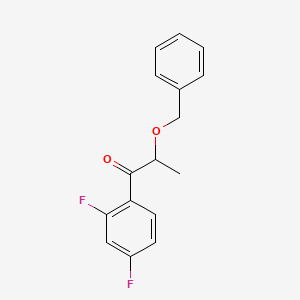
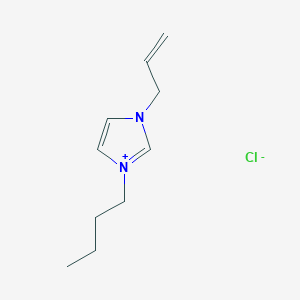
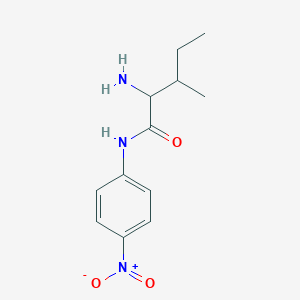
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)

